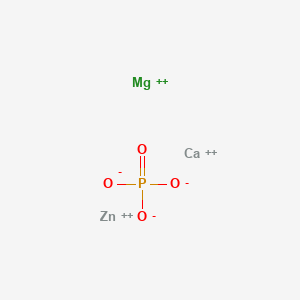

Phosphoric acid, calcium magnesium zinc salt

Description

Properties

CAS No. |

68052-05-1 |

|---|---|

Molecular Formula |

CaMgO4PZn+3 |

Molecular Weight |

224.7 g/mol |

IUPAC Name |

calcium;magnesium;zinc;phosphate |

InChI |

InChI=1S/Ca.Mg.H3O4P.Zn/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);/q2*+2;;+2/p-3 |

InChI Key |

UYIPPRMENLKSKD-UHFFFAOYSA-K |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Solid-State Reaction for Calcium and Magnesium Phosphates

- Process: Calcium and magnesium salts of phosphoric acid are often prepared by the reaction of calcium or magnesium oxides/hydroxides with phosphoric acid in dry or semi-dry conditions.

- Example: Dicalcium phosphate is produced by neutralizing phosphoric acid with calcium carbonate or calcium hydroxide, often derived from phosphate rock acidulation processes.

- Calcination: Tricalcium phosphate is synthesized by calcining a mixture of phosphate rock, sodium carbonate, and phosphoric acid at high temperatures (1500–1600°C), resulting in a chemically stable phosphate salt.

Magnesium Phosphate Preparation

- Method: Magnesium phosphate salts are typically prepared by mixing magnesium nitrate solutions with potassium hydroxide and phosphoric acid at moderate temperatures (29–95°C), leading to precipitation of magnesium phosphate salts.

Preparation of Zinc-Containing Phosphoric Acid Salts

Zinc salts of phosphoric acid, often in hydrated forms such as zinc sulfate heptahydrate (ZnSO₄·7H₂O), are prepared through hydrometallurgical processes involving acid leaching and crystallization:

- Process Steps:

- Acid leaching of zinc-containing filter cakes enriched with calcium and magnesium.

- Removal of impurities by oxidation and settling.

- Concentration by evaporation.

- Crystallization by controlled cooling at approximately 20°C.

- Optimal Conditions: Solid to liquid ratio of 1:3.5, sulfuric acid concentration of 16%, leaching time of 20 minutes, pH controlled between 4.1 and 4.4, stirring speed of 300 rpm, and crystallization time of 60 minutes.

- Outcome: Zinc recovery efficiency exceeds 95%, and the final ZnSO₄·7H₂O product purity is over 98%.

Preparation of Mixed Calcium Magnesium Zinc Phosphoric Acid Salts

While direct preparation methods for the ternary salt (calcium magnesium zinc salt of phosphoric acid) are less commonly detailed in literature, the synthesis can be inferred from the combination of individual metal phosphate salts under controlled conditions:

- Dry Mixing and Kneading: Analogous to the preparation of magnesium and calcium fumarate salts, metal oxides/hydroxides (MgO, Ca(OH)₂, ZnO) can be mixed in dry form with phosphoric acid or its salts, followed by addition of water to induce salt formation with heat evolution and steam release.

- Reaction Ratios: Typically, equimolar or stoichiometric ratios of metal compounds to phosphoric acid are used to ensure complete reaction.

- Temperature Control: The reaction is exothermic and self-sustaining without external heating, but temperature and moisture must be controlled to avoid hygroscopic or unstable products.

- Crystallization: Subsequent crystallization or drying steps yield stable, non-hygroscopic salts with defined metal content.

Data Table: Summary of Preparation Conditions for Phosphoric Acid Metal Salts

Research Discoveries and Notes

- Exothermic Reaction: The formation of metal phosphates from oxides/hydroxides and phosphoric acid is typically exothermic, allowing self-sustaining reactions without external heating.

- Purity and Stability: The presence of multiple metal ions requires careful stoichiometric control to avoid unwanted side reactions and ensure product stability.

- Hydrometallurgical Advances: Recent work on zinc salts preparation from industrial waste (filter cakes) shows environmentally friendly and cost-effective methods for recovering valuable metals while producing high-purity phosphoric acid salts.

- Impurities: Industrial phosphoric acid salts may contain trace impurities such as iron, aluminum, arsenic, fluoride, and lead, which are controlled by purification steps and raw material selection.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, calcium magnesium zinc salt undergoes various chemical reactions, including:

Neutralization Reactions: Reacts with acids and bases to form salts and water.

Precipitation Reactions: Forms insoluble precipitates when mixed with certain reagents.

Complexation Reactions: Forms complex ions with other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various phosphates, such as calcium phosphate, magnesium phosphate, and zinc phosphate. These products have significant industrial and biological applications .

Scientific Research Applications

Agricultural Applications

Fertilizer Component

Phosphoric acid, calcium magnesium zinc salt is primarily used as a micronutrient fertilizer. It provides essential nutrients such as phosphorus, calcium, magnesium, and zinc, which are crucial for plant growth and development. The compound enhances soil fertility and promotes healthy crop yields.

Case Study: Crop Yield Improvement

A study conducted on maize crops showed that the application of this compound resulted in a 20% increase in yield compared to control groups without the micronutrient supplement. The enhanced nutrient availability improved root development and overall plant health.

Food Industry

Food Additive

In the food industry, phosphoric acid is commonly used as an acidulant and flavoring agent. It helps maintain the freshness of processed foods and beverages by preventing microbial growth.

Nutritional Supplement

The compound is also utilized in dietary supplements to provide essential minerals. It plays a role in bone health by supplying calcium and phosphorus.

Table 1: Nutritional Content per Serving of Supplement

| Nutrient | Amount per Serving |

|---|---|

| Calcium | 200 mg |

| Magnesium | 100 mg |

| Zinc | 15 mg |

| Phosphorus | 300 mg |

Cosmetic Applications

pH Adjuster and Buffering Agent

this compound is employed in cosmetic formulations as a pH adjuster and buffering agent. It helps stabilize the pH of products, ensuring they remain effective and safe for skin application.

Safety Assessment

According to the Cosmetic Ingredient Review Panel, phosphoric acid and its salts are safe for use in cosmetics when formulated to be non-irritating . This assessment supports its widespread use in personal care products.

Water Treatment

Corrosion Inhibitor

In water treatment processes, this compound acts as a corrosion inhibitor. It forms protective films on metal surfaces within pipes, reducing lead and copper leaching into drinking water.

Case Study: Lead Reduction in Water Systems

A municipal water treatment facility implemented this compound to control lead levels. The results indicated a reduction from 22 ppb to 7.5 ppb within three months of treatment . This significant decrease not only improved water quality but also reduced customer complaints regarding discoloration.

Health Implications

Dietary Considerations

While phosphoric acid is beneficial in many applications, excessive intake can lead to health issues such as impaired calcium absorption and potential bone loss . Monitoring dietary sources of phosphorus is essential for maintaining a balanced intake.

Mechanism of Action

The mechanism of action of phosphoric acid, calcium magnesium zinc salt involves the release of calcium, magnesium, and zinc ions, which interact with biological molecules and cellular structures. These ions play crucial roles in various biochemical pathways, including bone mineralization, enzyme activation, and cellular signaling. The phosphate ions act as buffers and participate in energy metabolism and signal transduction .

Comparison with Similar Compounds

Key Calcium Phosphate Compounds:

- Dicalcium Phosphate (CaHPO₄) : Used in food fortification and pharmaceuticals.

- Tricalcium Phosphate (Ca₃(PO₄)₂) : A common dietary supplement and ceramic material.

- Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) : Primary mineral in bones and teeth.

Research Findings :

- Mg and Zn in the ternary salt improve corrosion resistance in titanium implants compared to pure calcium phosphates .

- Hydroxyapatite lacks the antibacterial properties conferred by Zn²⁺ in the ternary compound .

Comparison with Magnesium Phosphates

Key Magnesium Phosphate Compounds:

- Trimagnesium Phosphate (Mg₃(PO₄)₂) : Used in fertilizers and slow-release medications.

- Magnesium Hydrogen Phosphate (MgHPO₄) : Soluble form for nutritional supplements.

Research Findings :

- The ternary salt’s Zn content reduces photocatalytic activity, making it safer for skin applications than pure Mg phosphates .

- Mg₃(PO₄)₂ lacks the UV reflectance (>80% at 400–700 nm) achieved by the ternary compound .

Comparison with Zinc Phosphates

Key Zinc Phosphate Compounds:

- Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) : Anti-corrosive pigment and dental cement.

Biological Activity

Phosphoric acid, calcium magnesium zinc salt (often referred to as a mineral complex), is a compound that plays a significant role in various biological processes. This article delves into its biological activity, focusing on its impact on bone health, mineral metabolism, and cellular functions.

Chemical Composition and Structure

This compound is a complex of essential minerals: calcium (Ca), magnesium (Mg), and zinc (Zn) combined with phosphate (PO₄³⁻). Each of these minerals contributes uniquely to biological activity:

- Calcium : Critical for bone structure and function.

- Magnesium : Involved in over 600 enzymatic reactions, including those related to ATP synthesis.

- Zinc : Plays a vital role in immune function and protein synthesis.

Bone Health

The combination of calcium, magnesium, and phosphorus is crucial for maintaining bone density and strength. Research indicates that:

- Calcium is essential for the formation of hydroxyapatite, the mineral component of bone .

- Magnesium regulates parathyroid hormone levels, which in turn influences calcium metabolism and bone remodeling .

- Zinc contributes to osteoblast activity, promoting bone formation and repair .

Table 1 summarizes the roles of these minerals in bone health:

| Mineral | Role in Bone Health |

|---|---|

| Calcium | Major component of bone; essential for mineralization |

| Magnesium | Regulates calcium metabolism; influences osteoblasts |

| Zinc | Enhances osteoblastic activity; supports bone repair |

Cellular Functions

Phosphoric acid salts are involved in various cellular processes:

- Energy Metabolism : Magnesium is crucial for ATP binding, facilitating energy transfer within cells . The interaction between magnesium and ATP is vital for many metabolic pathways.

- Signal Transduction : Phosphate groups are integral to signaling pathways. They play a role in phosphorylation processes that activate or deactivate proteins involved in cellular signaling .

Case Studies

- Bone Density Improvement : A study involving postmenopausal women showed that supplementation with calcium magnesium zinc salts led to a significant increase in bone mineral density over six months. Participants who received the supplement had higher levels of osteocalcin, indicating enhanced osteoblast activity .

- Mineral Absorption : Research indicated that diets enriched with phosphoric acid salts improved the absorption rates of calcium and magnesium. This was particularly evident in populations with low dietary intake of these minerals, leading to improved overall mineral status and reduced risk of osteoporosis .

Research Findings

Recent studies have underscored the importance of balanced mineral intake:

- A comprehensive review highlighted that excessive phosphorus intake could negatively impact calcium absorption, leading to potential deficiencies and related health issues .

- Another study emphasized the synergistic effect of calcium and magnesium on preventing osteoporosis, suggesting that their combined supplementation might be more effective than individual mineral intake .

Q & A

Basic Research Questions

Q. What synthesis parameters critically influence the structural and functional properties of phosphoric acid, calcium magnesium zinc salt?

- Methodological Answer : The Zn/P molar ratio during synthesis is a critical parameter. Studies demonstrate that ratios such as 2/1, 3/2, and 1/1 yield Zn₃(PO₄)₂·4H₂O as the primary phase, confirmed via X-ray diffraction (XRD). Higher Zn/P ratios (e.g., 2/1) produce planar particles with optimal moisture retention (22.3% weight loss at 5 minutes) and high visible-light reflectivity (>80% in UV-Vis spectra). Lower ratios (e.g., 2/3) result in aggregated particles with reduced photocatalytic activity. Controlled precipitation using 0.1 M Zn(NO₃)₂ and H₃PO₄, followed by washing and drying, is essential to avoid impurities .

Q. How do Zn/P molar ratios affect the crystallographic and morphological characteristics of the compound?

- Methodological Answer : XRD analysis reveals that Zn/P ratios ≥1/1 favor the formation of Zn₃(PO₄)₂·4H₂O, while lower ratios (e.g., 2/3) introduce mixed phases. Scanning electron microscopy (SEM) shows planar particles (1–15 µm) at higher Zn/P ratios, whereas lower ratios yield irregular aggregates. Granulometry data (Figure 3) indicate bimodal distributions for 3/2 ratios (peaks at 1.5 µm and 15 µm), influencing suitability for applications requiring controlled particle size .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in photocatalytic activity data for phosphoric acid, calcium magnesium zinc salts prepared under varying Zn/P ratios?

- Methodological Answer : Contradictions arise due to differences in particle aggregation and surface reactivity. To address this:

- Standardize photocatalytic testing by using methylene blue degradation under 365 nm UV light with controlled humidity.

- Cross-validate results with electron paramagnetic resonance (EPR) to quantify reactive oxygen species (ROS) generation.

- Analyze aggregated samples (e.g., Zn/P = 2/3) via BET surface area measurements, as reduced surface area correlates with lower activity. Studies show Zn/P = 2/1 samples exhibit minimal ROS, aligning with their low photocatalytic activity (Figure 4) .

Q. How does thermal treatment at 100°C influence the optical and moisture retention properties of this compound?

- Methodological Answer : Heating removes adsorbed water, enhancing crystallinity and optical reflectivity. Post-thermal treatment, Zn/P = 2/1 samples retain >90% reflectivity in visible light (Figure 5), critical for UV-shielding applications. Moisture retention is assessed via gravimetric analysis: heated samples show reduced weight loss (e.g., 15% at 50°C for 30 minutes) due to stabilized hydrate structures. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can quantify phase transitions during heating .

Q. What mechanisms underlie the relationship between Zn/P ratios and surface friction (MIU) in cosmetic applications?

- Methodological Answer : Higher Zn/P ratios (e.g., 2/1) reduce MIU values (surface friction) due to smoother, planar particles. Use a KES-SE tribometer to measure MIU and MMD (roughness) under standardized pressure. SEM-EDS mapping confirms that Zn-rich surfaces minimize adhesion to skin models. For example, Zn/P = 2/1 samples achieve MIU <0.6, meeting cosmetic industry benchmarks for "smooth" textures .

Data Contradiction Analysis

Q. Why do some studies report low photocatalytic activity for this compound despite its structural similarity to ZnO?

- Methodological Answer : Unlike ZnO, which generates ROS via UV excitation, Zn₃(PO₄)₂·4H₂O has a wider bandgap (>5 eV), limiting electron-hole pair formation. Diffuse reflectance spectroscopy (DRS) confirms minimal absorption in UV-Vis regions. Additionally, phosphate groups act as recombination centers, further suppressing activity. Comparative studies show ZnO degrades 90% methylene blue in 2 hours, while Zn/P = 2/1 samples degrade <10% (Figure 4e) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.